molecular formula C16H32 B076629 (1-Ethyloctyl)cyclohexane CAS No. 13151-74-1

(1-Ethyloctyl)cyclohexane

Cat. No. B076629
CAS RN: 13151-74-1
M. Wt: 224.42 g/mol
InChI Key: OUPADZQNAUCFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyloctyl)cyclohexane is a type of cycloalkane that is widely used in scientific research. It is a colorless and odorless liquid that is soluble in organic solvents. This chemical compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and material science.

Mechanism of Action

The mechanism of action of (1-Ethyloctyl)cyclohexane is not fully understood. However, it is believed to act as a modulator of various biological processes, including inflammation and pain. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (1-Ethyloctyl)cyclohexane has several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using (1-Ethyloctyl)cyclohexane in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential to form emulsions with other compounds.

Future Directions

There are several future directions for the study of (1-Ethyloctyl)cyclohexane. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential therapeutic effects in various disease models. Additionally, the use of (1-Ethyloctyl)cyclohexane in the development of new materials and nanotechnology applications is an exciting area of future research.

Synthesis Methods

The synthesis of (1-Ethyloctyl)cyclohexane can be achieved through several methods, including catalytic hydrogenation of cyclohexene, alkyl halide substitution, and the Grignard reaction. The most commonly used method is the catalytic hydrogenation of cyclohexene, which involves the reaction of cyclohexene with hydrogen gas in the presence of a catalyst such as palladium or platinum.

Scientific Research Applications

(1-Ethyloctyl)cyclohexane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it is used as a precursor for the synthesis of various drugs, including anti-inflammatory and analgesic agents. It is also used in the production of cosmetic products such as perfumes and fragrances.

properties

CAS RN

13151-74-1

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

decan-3-ylcyclohexane

InChI

InChI=1S/C16H32/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3

InChI Key

OUPADZQNAUCFAW-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC)C1CCCCC1

Canonical SMILES

CCCCCCCC(CC)C1CCCCC1

Origin of Product

United States

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